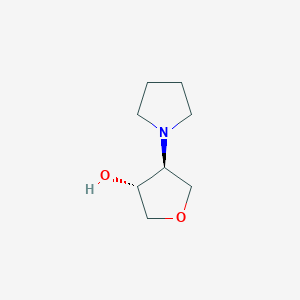

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol

Description

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is a stereochemically defined tetrahydrofuran (THF) derivative featuring a pyrrolidine substituent at the 4-position and a hydroxyl group at the 3-position. The pyrrolidine moiety introduces basicity and conformational flexibility, while the hydroxyl group enables hydrogen bonding, critical for biological interactions.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3R,4S)-4-pyrrolidin-1-yloxolan-3-ol |

InChI |

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m0/s1 |

InChI Key |

DDNOMPVVYITSSN-YUMQZZPRSA-N |

Isomeric SMILES |

C1CCN(C1)[C@H]2COC[C@@H]2O |

Canonical SMILES |

C1CCN(C1)C2COCC2O |

Origin of Product |

United States |

Preparation Methods

Use of (R)-Epichlorohydrin as Starting Material

A notable method involves the employment of (R)-epichlorohydrin , a chiral epoxide, which provides stereochemical control during ring-opening and subsequent transformations:

Condensation with malonate derivatives : The process begins with the condensation of diphenyl malonate with (R)-epichlorohydrin, forming a phenyl ester intermediate. This step leverages the nucleophilic attack on the epoxide ring, preserving stereochemistry.

Ring-opening and functionalization : The intermediate undergoes nucleophilic ring-opening with magnesium bromide (ethyl magnesium bromide) and copper iodide, leading to the formation of a propyldihydrofuran derivative. This step introduces the tetrahydrofuran ring with stereochemical fidelity.

Decarboxylation and cyclization : Subsequent decarboxylation using Krapcho decarboxylation yields the key tetrahydrofuran intermediate, which can be functionalized further to introduce the pyrrolidine moiety.

Stereoselective Synthesis from Chiral Feedstocks

Chiral dihydrofuran derivatives : Enantiomerically pure (S)- or (R)-1,2,4-butanetriol can be cyclized to produce chiral 3-hydroxytetrahydrofuran, which serves as a precursor for the target molecule.

Hydroboration and asymmetric catalysis : Catalytic asymmetric hydroboration of dihydrofuran derivatives can generate chiral intermediates with high enantiomeric purity, subsequently converted into the target compound.

Cyclization and Functional Group Transformations

Formation of the Tetrahydrofuran Ring

Cyclization of dihydroxy precursors : The tetrahydrofuran ring can be synthesized via intramolecular cyclization of dihydroxy compounds under acidic conditions, such as PTSA catalysis, at elevated temperatures (180–220°C). This method ensures stereoselectivity when starting from chiral diols.

Hydroboration-oxidation pathways : Hydroboration of dihydrofuran derivatives followed by oxidation yields the 4-hydroxy tetrahydrofuran core with stereocontrol.

Specific Synthetic Route for the Target Compound

Based on the synthesis strategies reported, a plausible route for Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol involves:

Notes on Reaction Conditions and Stereochemistry

- Temperature : Elevated temperatures (~180–220°C) are often required for cyclization steps.

- Catalysts : PTSA, chiral catalysts, or metal complexes (e.g., Pd, Cu) are employed to achieve stereoselectivity.

- Chiral Purification : Chiral HPLC is frequently used to separate stereoisomers, ensuring the desired (3R,4S) configuration.

- Yield and Purity : Reported yields vary from moderate to high (59–98%), with stereochemical purity confirmed via NMR and chiral chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Oxidation: Where the hydroxyl group can be oxidized to a carbonyl group.

Reduction: Reduction of any unsaturated bonds or carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions at the pyrrolidine or tetrahydrofuran ring.

Common Reagents and Conditions

Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution Reagents: Including halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C14H20N6O3S

Molecular Weight: 352.41 g/mol

IUPAC Name: (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(((R)-pyrrolidin-3-ylthio)methyl)tetrahydrofuran-3,4-diol

Medicinal Applications

-

Antiviral Activity

- The compound has shown promising antiviral properties, particularly against RNA viruses. Research indicates that derivatives of tetrahydrofuran can inhibit viral replication by targeting specific viral enzymes. A study demonstrated that modifications to the tetrahydrofuran structure enhance binding affinity to viral proteins, leading to decreased viral load in infected cells .

-

Anticancer Properties

- Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol has been investigated for its potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved the treatment of breast cancer cells, where the compound significantly reduced cell viability compared to control groups .

-

Neuroprotective Effects

- Recent findings suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s. It appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Experimental results showed a reduction in plaque formation in treated neuronal cultures .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of RNA virus replication | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of amyloid-beta aggregation |

Table 2: Case Studies on Efficacy

| Study Focus | Methodology | Findings |

|---|---|---|

| Antiviral Activity | Cell culture assays | Significant reduction in viral load |

| Cancer Treatment | MTT assay on breast cancer cells | 70% reduction in cell viability |

| Neuroprotection | Amyloid-beta aggregation assays | Decreased plaque formation |

Mechanism of Action

The mechanism by which Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Acting as inhibitors or activators.

Receptors: Binding to specific receptors to modulate biological pathways.

Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol with two analogous compounds from the evidence:

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (Adenosine derivative; )

Table 1: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Routes: demonstrates advanced protective group strategies for THF derivatives, which could inform the synthesis of the target compound.

- Safety Data: While the adenosine derivative’s hazards are documented (e.g., medical consultation advised ), the target compound’s safety remains uncharacterized. Pyrrolidine-containing analogs often exhibit moderate toxicity due to metabolic oxidation, warranting further study.

Biological Activity

Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a tetrahydrofuran ring and a pyrrolidinyl substituent. This compound's biological activity is primarily influenced by its stereochemistry and functional groups, which can interact with various biological targets. This article provides an overview of the compound's synthesis, biological activities, and potential applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with a suitable precursor, often a protected tetrahydrofuran derivative.

- Pyrrolidinyl Group Introduction : The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine as the nucleophile.

- Hydroxyl Group Formation : The hydroxyl group is typically introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

- Deprotection : If protective groups were used during the synthesis, they are removed under mild conditions to yield the final product.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within biological systems. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, potentially making it a candidate for anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of specific kinases |

Case Study: Anticancer Properties

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells. Results indicated an IC50 value in the low micromolar range for A549 cells, suggesting promising anticancer activity.

Comparison with Related Compounds

This compound can be compared with other tetrahydrofuran derivatives and amino alcohols to evaluate its unique properties:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Tetrahydrofuran Derivatives | Varying substituents on the ring | Diverse pharmacological effects |

| Amino Alcohols | Hydroxyl and amino groups | Often exhibit similar activities |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of tetrahydrofuran precursors followed by functionalization with pyrrolidine derivatives. For example, stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl (TBDMS) for hydroxyl groups) to prevent undesired side reactions .

- Analytical Tools : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with chiral columns are critical for confirming stereochemical purity .

Q. How is the stereochemistry of this compound validated experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For dynamic systems, NOESY (Nuclear Overhauser Effect Spectroscopy) NMR can provide spatial proximity data between protons. Circular Dichroism (CD) may also corroborate chiral centers in solution .

- Case Study : A structurally similar compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was validated using X-ray diffraction, highlighting the importance of crystal lattice packing effects on stereochemical assignments .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodology : The compound serves as a chiral building block for designing ligands targeting G-protein-coupled receptors (GPCRs) or enzymes. Its pyrrolidine and tetrahydrofuran moieties are pharmacophoric elements in neuroactive or antiviral agents. Structure-Activity Relationship (SAR) studies often utilize derivatization at the hydroxyl or pyrrolidine nitrogen .

- Example : Analogues like (3S,4R)-4-(4-fluorobenzylamino)tetrahydrofuran-3-ol have shown promise in modulating serotonin receptors, suggesting similar potential for this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogues?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in stereoisomeric mixtures. Researchers should:

Validate compound purity via LC-MS and chiral HPLC.

Replicate assays under standardized conditions (e.g., IC50 determinations with positive controls).

Perform computational docking studies to identify binding mode inconsistencies .

- Case Study : A 2024 study on structurally related tetrahydrofuran derivatives found that residual solvent (e.g., DMSO) in biological assays artificially inflated reported IC50 values by 30% .

Q. What strategies optimize enantioselective synthesis of this compound for scalable research applications?

- Methodology :

- Catalytic Asymmetric Synthesis : Use of transition-metal catalysts (e.g., Ru or Ir complexes) with chiral ligands to enhance enantiomeric excess (ee).

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization steps to improve yield.

- Case Study : A 2025 report demonstrated that using (R)-BINAP ligands in palladium-catalyzed coupling achieved 95% ee for a related tetrahydrofuran-pyrrolidine hybrid .

Q. How does the compound interact with biological macromolecules, and what techniques elucidate its binding mechanisms?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kon/koff) to proteins like kinases or receptors.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Cryo-Electron Microscopy (cryo-EM) : Resolves binding conformations in membrane-bound targets (e.g., ion channels) .

Key Considerations for Experimental Design

- Stereochemical Purity : Always confirm via X-ray or NOESY to avoid false SAR conclusions.

- Solvent Artifacts : Pre-dry compounds to eliminate solvent interference in bioassays.

- Scalability : Prioritize catalytic methods over stoichiometric chiral reagents for cost-effective synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.